molecular formula C10H11N3O2 B13258986 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13258986
M. Wt: 205.21 g/mol
InChI Key: PPRHSRQZLCKDNU-UHFFFAOYSA-N
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Description

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution with Pent-3-yn-1-ylamino Group:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid: This compound has a similar structure but with a different position of the alkyne group.

    Pyridazine-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyridazine ring.

Uniqueness

6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid is unique due to the specific positioning of the pent-3-yn-1-ylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with desired properties for specific applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-3-ynylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-7-11-9-6-5-8(10(14)15)12-13-9/h5-6H,4,7H2,1H3,(H,11,13)(H,14,15)

InChI Key

PPRHSRQZLCKDNU-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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